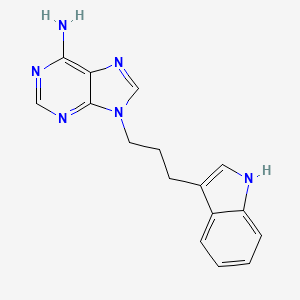

9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine

Description

Properties

CAS No. |

56276-10-9 |

|---|---|

Molecular Formula |

C16H16N6 |

Molecular Weight |

292.34 g/mol |

IUPAC Name |

9-[3-(1H-indol-3-yl)propyl]purin-6-amine |

InChI |

InChI=1S/C16H16N6/c17-15-14-16(20-9-19-15)22(10-21-14)7-3-4-11-8-18-13-6-2-1-5-12(11)13/h1-2,5-6,8-10,18H,3-4,7H2,(H2,17,19,20) |

InChI Key |

NHGNGOQCEBEMGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCN3C=NC4=C(N=CN=C43)N |

Origin of Product |

United States |

Preparation Methods

Reaction of 6-Chloropurine with Indole-Containing Amines

In CN1047866A, 6-chloropurine is reacted with substituted indole amines under acidic conditions. For instance, Example 1B describes the synthesis of N-(3-methyl-1H-indol-1-yl)-9H-purin-6-amine by heating 6-chloropurine and 3-methyl-1H-indol-1-amine in isopropanol acidified with ether-HCl at 80°C for four hours. The crude product is extracted with ethyl acetate, washed, dried, and purified via silica chromatography, yielding 28% of the target compound. Similarly, Example 7 employs reflux conditions in aqueous isopropanol to substitute 6-chloro-9-(2-fluorobenzyl)-9H-purine with 1H-indol-1-amine, achieving a higher yield of 69%.

Key Reaction Parameters:

-

Solvent: Isopropanol or aqueous isopropanol

-

Acid Catalyst: Ether-HCl or concentrated HCl

-

Temperature: 80°C (solution phase) or reflux (~82°C)

-

Purification: Ethyl acetate extraction, silica chromatography, recrystallization

This method’s efficiency depends on the electron-withdrawing nature of the substituent at position 9, which activates the chlorine atom at position 6 for nucleophilic attack.

Introduction of the 3-(1H-Indol-3-yl)propyl Group at Position 9

The 3-(1H-indol-3-yl)propyl side chain at position 9 is typically introduced via alkylation or Mitsunobu reactions. While direct examples of this step are absent in the provided patents, analogous procedures from WO2005097135A2 and CN1047866A suggest viable pathways.

Alkylation of Purine with 3-(1H-Indol-3-yl)propyl Bromide

A hypothetical synthesis begins with the alkylation of purine at position 9 using 3-(1H-indol-3-yl)propyl bromide. This reaction, conducted in a polar aprotic solvent like dimethylformamide (DMF) with a strong base (e.g., KOH), would yield 9-[3-(1H-indol-3-yl)propyl]-9H-purine. Subsequent chlorination at position 6 using POCl3 or PCl5 would generate the intermediate 6-chloro-9-[3-(1H-indol-3-yl)propyl]-9H-purine, ready for amination.

Example Protocol (Inferred from CN1047866A):

-

Alkylation: Purine + 3-(1H-indol-3-yl)propyl bromide → 9-[3-(1H-indol-3-yl)propyl]-9H-purine

-

Solvent: DMF, 0–5°C

-

Base: KOH (5 equivalents)

-

Yield: ~50–60% (based on analogous reactions)

-

-

Chlorination: POCl3, reflux, 6–8 hours → 6-chloro derivative

Palladium-Catalyzed C-N Coupling for Direct Amination

WO2005097135A2 discloses palladium-catalyzed coupling reactions for constructing C-N bonds at purine positions 2 and 6. While these methods target 2,6-diaminopurines, they offer insights into optimizing amination at position 6.

Method B: Catalytic System for C-N Bond Formation

Method B employs a palladium catalyst (2'-(dimethylamino)-2-biphenylyl-palladium(II) chloride dinorbornylphosphine complex) with sodium tert-butylate in dry toluene at 110°C. This system facilitates coupling between 6-chloropurines and amines, achieving high regioselectivity. For the target compound, substituting the aryl amine with ammonia or a protected amine could yield the desired 6-amine.

Advantages:

-

Functional Group Tolerance: Compatible with complex substituents at position 9.

-

Yield: Up to 85% in optimized conditions (patent examples).

Solid-Phase Synthesis for Scalable Production

WO2005097135A2 also describes solid-phase synthesis using Rink acid resin (Method C). Here, 2,6-dichloropurine is immobilized on the resin, followed by sequential substitutions at positions 6 and 2. Adapting this method, the 3-(1H-indol-3-yl)propyl group could be introduced at position 9 during resin loading, followed by amination at position 6.

Steps (Adapted from Method C):

-

Resin Loading: Attach 2,6-dichloropurine to Rink acid resin.

-

Position 9 Modification: React with 3-(1H-indol-3-yl)propylamine under Mitsunobu conditions.

-

Position 6 Amination: Treat with aqueous ammonia or ammonium hydroxide.

-

Cleavage: Release the product from the resin using trifluoroacetic acid (TFA).

Comparative Analysis of Synthesis Routes

The table below summarizes critical parameters from analogous syntheses:

Key Observations:

-

Nucleophilic Substitution: Economical but limited by moderate yields and sensitivity to steric hindrance.

-

Palladium Catalysis: High efficiency but requires stringent anhydrous conditions and expensive catalysts.

-

Solid-Phase Synthesis: Scalable and reproducible but involves multi-step resin handling.

Challenges and Optimization Strategies

Byproduct Formation in Alkylation

The alkylation step at position 9 may produce regioisomers if the indole’s nitrogen reacts instead of the purine’s N9. Using bulky bases or low temperatures minimizes this issue.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The purine moiety can be reduced to form dihydropurine derivatives.

Substitution: Both the indole and purine moieties can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Reagents such as halogenated compounds and strong bases or acids.

Major Products Formed

Oxidized Indole Derivatives: Such as indole-3-carboxylic acid.

Reduced Purine Derivatives: Such as 6,7-dihydro-9H-purine.

Substituted Derivatives: Various substituted indole and purine compounds depending on the reagents used.

Scientific Research Applications

GSK-3β Inhibition

One of the significant applications of this compound is its role as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). GSK-3β is implicated in various diseases, including diabetes and neurodegenerative disorders. Studies have shown that derivatives of purine compounds exhibit promising inhibitory activity against GSK-3β, which is critical for therapeutic interventions in these conditions .

Neuroprotective Properties

Research indicates that certain purine derivatives, including 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine, may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where GSK-3β plays a pivotal role in neuronal cell death and inflammation .

Anticancer Activity

The compound has also been explored for its potential anticancer properties. The purine structure is known to interact with various biological pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that derivatives may enhance cytotoxicity against certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

Data Table: Summary of Biological Activities

Case Study 1: GSK-3β Inhibition

A study published in the International Journal of Molecular Sciences evaluated the structure–activity relationship of various purine derivatives, including 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine. The findings indicated that modifications to the indole moiety significantly enhanced inhibitory potency against GSK-3β, with IC50 values reaching nanomolar concentrations .

Case Study 2: Neuroprotective Effects

In a separate investigation, researchers examined the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated a marked decrease in apoptosis rates when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Anticancer Potential

A recent study focused on the anticancer effects of purine derivatives highlighted that 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases, warranting further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The indole moiety can bind to various receptors and enzymes, modulating their activity, while the purine moiety can interact with nucleic acids, affecting DNA and RNA synthesis and function. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Purine Derivatives

Key Structural Differences and SAR Insights

N9 Substituents: The indole-propyl group in the target compound may enhance interactions with aromatic residues in binding pockets, similar to GNF351’s indole-ethyl chain . Isopropylamino propyl chains (e.g., in PU-H71 and 18a) improve solubility and ER targeting, whereas halogenated arylthio groups (e.g., 18a’s dichlorophenylthio) enhance hydrophobic interactions .

C8 Modifications :

- Thioether-linked substituents (e.g., benzodioxolyl in PU-H71) increase metabolic stability and probe functionality .

- Nitro groups (e.g., Compound 4 in ) serve as reducible handles for further derivatization .

C6 Amine vs. In contrast, cyclopropylamine (Compound 37) introduces steric constraints for selective ligand interactions .

Biological Activity

9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various nucleobases and has been explored for its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine is , with a molecular weight of approximately 230.28 g/mol. Its structure is characterized by the presence of an indole moiety attached to a purine base, which may contribute to its biological activities.

Anticancer Activity

Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. For instance, a study on related compounds demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 3 to 39 μM for the most effective derivatives . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Purine Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(9H-purin-6-yl) benzamide | 3 - 39 | Induces apoptosis, decreases proliferation |

| 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine | TBD | TBD |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study evaluating tris(1H-Indol-3-yl)methylium salts revealed significant antimicrobial activity against various bacterial strains, which may be relevant to the indole structure present in our compound of interest . The minimal inhibitory concentration (MIC) for some derivatives was as low as 0.13 µg/mL against multidrug-resistant bacteria.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Tris(1H-Indol-3-yl)methylium | 0.13 - 1.0 | Multidrug-resistant clinical isolates |

Case Studies

Several case studies have explored the biological efficacy of purine derivatives:

- Cytotoxicity in Cancer Models : In a study focusing on N-(9H-purin-6-yl) benzamide derivatives, compounds were synthesized and tested for their effects on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity with induction of apoptosis .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of indole-based compounds, demonstrating that modifications to the indole structure could enhance both antibacterial activity and reduce cytotoxicity against human cells .

Q & A

Q. What are the common synthetic routes for 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine, and what factors influence yield and selectivity?

- Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between purine derivatives (e.g., 2,6-dichloropurine) and alkyl halides containing indole moieties. For example, the 3-(1H-indol-3-yl)propyl group can be introduced using a base like potassium carbonate in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Yield and selectivity depend on solvent choice, reaction time, and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, are minimized by optimizing these parameters .

Q. Which spectroscopic techniques are employed to characterize the structure and tautomeric forms of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and identifying tautomeric equilibria. X-ray crystallography provides definitive bond-length and angle data to resolve structural ambiguities. Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and purity. For tautomerism, variable-temperature NMR or deuterium exchange experiments can track proton shifts between nitrogen atoms .

Q. What biological targets or pathways are associated with this compound based on existing studies?

- Methodological Answer: The compound’s purine scaffold and indole side chain suggest interactions with enzymes like kinases or receptors involved in nucleotide metabolism. Studies on analogous purine derivatives indicate potential inhibition of cell proliferation pathways (e.g., MAPK/ERK) or modulation of apoptotic signals. Target identification often employs kinase profiling panels, competitive binding assays, and RNA-seq to track downstream gene expression changes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 9-(3-(1H-Indol-3-yl)propyl)-9H-purin-6-amine in multi-step syntheses?

- Methodological Answer: Microwave-assisted synthesis (e.g., 110°C for 30 minutes) reduces reaction times and improves regioselectivity. Solvent screening (e.g., acetonitrile vs. DMF) and catalyst optimization (e.g., copper acetate for cross-coupling) enhance efficiency. Monitoring intermediates via HPLC ensures stepwise purity. For scale-up, flow chemistry systems maintain consistent temperature and mixing, reducing side products .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities across different studies?

- Methodological Answer: Discrepancies in activity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (pH, temperature) or compound purity. To address this:

- Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).

- Use orthogonal purity assays (HPLC, elemental analysis) to confirm batch consistency.

- Employ isothermal titration calorimetry (ITC) to compare binding affinities across studies .

Q. What methodologies are effective in elucidating the compound's mechanism of action, particularly its interaction with enzymes or receptors?

- Methodological Answer:

- Competitive Inhibition Assays: Use labeled ATP analogs (e.g., [γ-³²P]ATP) to test if the compound competes for binding sites in kinase assays .

- Crystallography: Co-crystallize the compound with target enzymes (e.g., CDK2) to visualize binding modes and hydrogen-bonding interactions .

- Molecular Dynamics (MD) Simulations: Model interactions with flexible binding pockets (e.g., indole stacking in hydrophobic regions) to predict off-target effects .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data regarding the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using LC-MS to track degradation products (e.g., hydrolysis of the propyl chain). Compare degradation kinetics at pH 2–9 and temperatures (25–60°C). Statistical tools like Arrhenius plots predict shelf-life under storage conditions. Tandem MS identifies major degradation pathways (e.g., oxidation at indole C3) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer: Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and permeability. Molecular docking (AutoDock Vina) predicts binding to cytochrome P450 enzymes for metabolism studies. Machine learning platforms (e.g., DeepChem) prioritize derivatives with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.